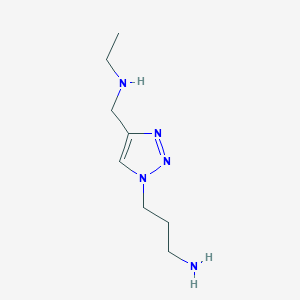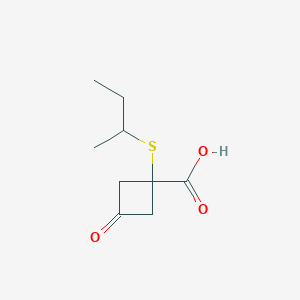
1-(Sec-butylthio)-3-oxocyclobutane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Sec-butylthio)-3-oxocyclobutane-1-carboxylic acid is an organic compound characterized by a cyclobutane ring substituted with a sec-butylthio group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Sec-butylthio)-3-oxocyclobutane-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of sec-butylthiol with a cyclobutanone derivative, followed by carboxylation. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions: 1-(Sec-butylthio)-3-oxocyclobutane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The sec-butylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the cyclobutane ring can be reduced to form alcohols.
Substitution: The carboxylic acid group can participate in esterification or amidation reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Esterification can be carried out using alcohols in the presence of acid catalysts, while amidation may involve amines and coupling agents like EDCI or DCC.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Esters and amides.
Scientific Research Applications
1-(Sec-butylthio)-3-oxocyclobutane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(Sec-butylthio)-3-oxocyclobutane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets. For instance, its antimicrobial activity may be attributed to the disruption of bacterial cell membranes or inhibition of key enzymes. The sec-butylthio group plays a crucial role in modulating the compound’s reactivity and interactions with biological molecules.
Comparison with Similar Compounds
3-(sec-Butylthio)propionic acid: Shares the sec-butylthio group but differs in the carbon backbone structure.
Cyclobutanone derivatives: Similar ring structure but different substituents.
Uniqueness: 1-(Sec-butylthio)-3-oxocyclobutane-1-carboxylic acid is unique due to the combination of its cyclobutane ring, sec-butylthio group, and carboxylic acid functionality. This unique structure imparts specific chemical and biological properties that distinguish it from other related compounds.
Properties
Molecular Formula |
C9H14O3S |
|---|---|
Molecular Weight |
202.27 g/mol |
IUPAC Name |
1-butan-2-ylsulfanyl-3-oxocyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C9H14O3S/c1-3-6(2)13-9(8(11)12)4-7(10)5-9/h6H,3-5H2,1-2H3,(H,11,12) |
InChI Key |
JYWXHERVGNQCIR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)SC1(CC(=O)C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


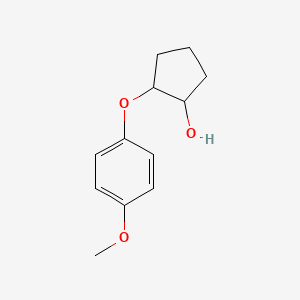
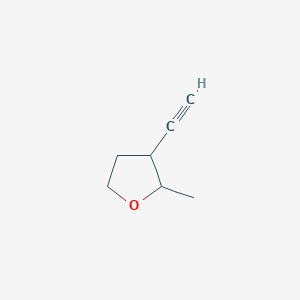
![2-Fluoro-3-[4-(trifluoromethyl)phenyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13632233.png)
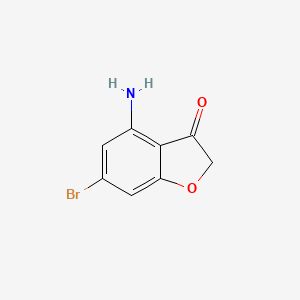

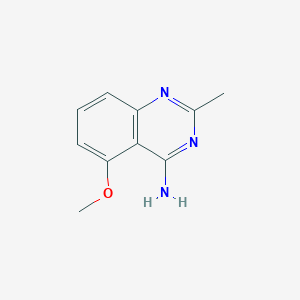
![1-({1-[(Benzyloxy)carbonyl]azetidin-3-yl}methyl)azetidine-3-carboxylic acid](/img/structure/B13632247.png)
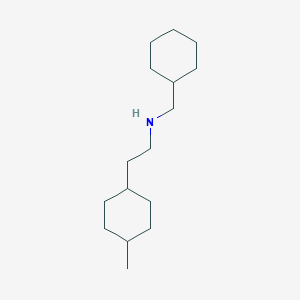
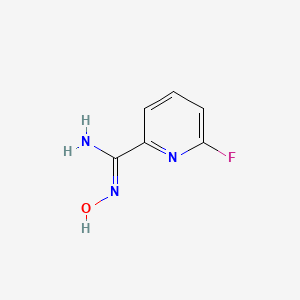
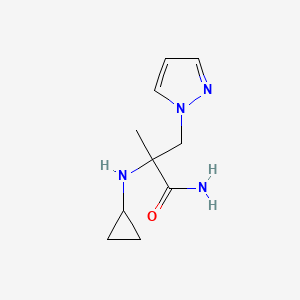
![8-Bromo-3-(chloromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13632268.png)
